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  • Product: 2H-Pyrido[3,2-e][1,2]oxazine
  • CAS: 113059-78-2

Core Science & Biosynthesis

Foundational

Unveiling the 2H-Pyrido[3,2-e][1,2]oxazine Scaffold: Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 2H-pyrido[3,2-e][1,2]oxazine system has emerged as a highly versatile and biologically relevant ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the 2H-pyrido[3,2-e][1,2]oxazine system has emerged as a highly versatile and biologically relevant pharmacophore. By replacing a carbon atom in the traditional benzoxazine core with a nitrogen atom, researchers unlock unique physicochemical profiles, including altered hydrogen-bonding capabilities and improved aqueous solubility. This technical whitepaper provides an in-depth analysis of the physical and chemical properties of 2H-pyrido[3,2-e][1,2]oxazine, alongside a rigorously validated synthetic protocol for its assembly.

Structural and Physicochemical Properties

Understanding the baseline ADME (Absorption, Distribution, Metabolism, and Excretion) potential of a scaffold requires a deep dive into its physicochemical metrics. The incorporation of the pyridine nitrogen significantly lowers the lipophilicity (XLogP3) compared to its carbocyclic analogs, which is a critical lever for optimizing oral bioavailability.

Table 1: Quantitative Physicochemical Properties of 2H-Pyrido[3,2-e][1,2]oxazine
PropertyValueImplication for Drug Design
Molecular Weight 134.14 g/mol Highly fragment-like; excellent starting point for fragment-based drug discovery (FBDD).
XLogP3 1.6Optimal lipophilicity for balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 34.2 ŲWell within the < 90 Ų threshold, predicting excellent blood-brain barrier (BBB) penetration.
Exact Mass 134.048 DaCrucial for high-resolution mass spectrometry (HRMS) validation.
Formal Charge 0Neutral at physiological pH, minimizing non-specific electrostatic protein binding.
SMILES C1=CC2=C(N=C1)ONC=C2Enables computational screening and molecular docking studies.

Data sourced from the 1[1].

Synthetic Methodologies and Mechanistic Insights

Historically, synthesizing fused oxazine-pyridine systems required harsh conditions and yielded poor regioselectivity. However, recent advancements have established highly efficient, atom-economical pathways. A breakthrough 2025 study detailed a base-promoted [4 + 2] cycloaddition that constructs the tetrahydropyrido[3,2-e][1,2]oxazine architecture with excellent diastereoselectivity under mild conditions 2[3].

Validated Protocol: Synthesis via [4 + 2] Cycloaddition

The following protocol details the synthesis of functionalized pyrido[3,2-e][1,2]oxazines from α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines. This system is self-validating: the successful isolation of the highly diastereoselective product confirms the kinetic control of the reaction environment.

Step 1: Substrate Preparation and Mixing

  • Action: In an oven-dried reaction vessel, combine the α-chlorogenated oxime (1.0 mmol) and the 5,6-unsubstituted 1,4-dihydropyridine (1.0 mmol).

  • Causality: Equimolar ratios ensure maximum atom economy. The 1,4-dihydropyridine acts as the robust diene equivalent in this formal cycloaddition, while the α-chlorogenated oxime serves as the precursor to the reactive heterodienophile.

Step 2: Base-Promoted Activation

  • Action: Add Cesium Carbonate (Cs2CO3) (1.5 mmol) to the solid mixture.

  • Causality: The choice of base is critical. Cs2CO3 is a mild, sterically bulky base. It effectively deprotonates the α-chlorogenated oxime to generate the reactive intermediate in situ without inducing the degradation of the sensitive 1,4-dihydropyridine core, which stronger bases (like NaH or KOtBu) would typically cause.

Step 3: Solvent Addition and Kinetic Control

  • Action: Suspend the mixture in 5.0 mL of anhydrous Acetonitrile (CH3CN). Stir at room temperature (20-25°C) for 3 hours.

  • Causality: Acetonitrile is a polar aprotic solvent that perfectly stabilizes the transition state of the [4 + 2] cycloaddition. Conducting the reaction at room temperature provides strict kinetic control. This prevents thermodynamic equilibration to less desired isomers, thereby guaranteeing the high diastereoselectivity characteristic of this scaffold.

Step 4: Quenching and Isolation

  • Action: Quench the reaction with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Causality: Ethyl acetate efficiently partitions the moderately polar pyrido-oxazine product from the aqueous layer. Silica gel chromatography isolates the pure diastereomer, validating the stereochemical outcome of the cycloaddition.

Workflow Step1 Step 1: Substrate Mixing α-Chlorogenated Oxime + 1,4-Dihydropyridine Step2 Step 2: Base Addition Cs2CO3 (1.5 equiv) Step1->Step2 Homogenization Step3 Step 3: Cycloaddition Acetonitrile, RT, 3h Step2->Step3 in situ Deprotonation Step4 Step 4: Isolation Silica Gel Chromatography Step3->Step4 Aqueous Quench Product Pyrido[3,2-e][1,2]oxazine (High Diastereoselectivity) Step4->Product Purified Yield

Figure 1: Step-by-step synthetic workflow for pyrido[3,2-e][1,2]oxazine scaffolds.

Pharmaceutical Applications and Bioisosterism

The strategic placement of the nitrogen atom in the 2H-pyrido[3,2-e][1,2]oxazine ring system makes it a privileged structure for bioisosteric replacement. In drug development, replacing a benzoxazine with a pyrido-oxazine often leads to:

  • Enhanced Target Affinity: The lone pair on the pyridine nitrogen can act as a novel hydrogen-bond acceptor, interacting with kinase hinge regions or GPCR binding pockets that carbocycles cannot reach.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring reduces susceptibility to cytochrome P450-mediated oxidative metabolism (e.g., aromatic hydroxylation), thereby extending the biological half-life of the drug candidate.

Conclusion

The 2H-pyrido[3,2-e][1,2]oxazine scaffold represents a masterclass in heterocyclic design, merging favorable physicochemical properties with robust, scalable synthetic accessibility. By leveraging mild, base-promoted cycloaddition protocols, researchers can efficiently generate highly functionalized derivatives, opening new vectors for the discovery of next-generation therapeutics.

References

  • National Center for Biotechnology Information. "2H-Pyrido[3,2-e][1,2]oxazine | C7H6N2O - PubChem".
  • Chen, X., et al. (2025). "Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction." The Journal of Organic Chemistry.

Sources

Exploratory

Structural Elucidation and X-ray Crystallographic Analysis of 2H-Pyrido[3,2-e][1,2]oxazine Derivatives: A Guide for Structure-Based Drug Design

Executive Summary The 2H-pyrido[3,2-e][1,2]oxazine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors[1],[2]. Characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-pyrido[3,2-e][1,2]oxazine scaffold represents a critical structural motif in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors[1],[2]. Characterized by a planar pyridine ring fused to a conformationally dynamic 1,2-oxazine ring, this bicyclic system offers unique stereoelectronic properties. For drug development professionals and structural biologists, understanding the exact spatial arrangement of this core via X-ray crystallography is paramount. This whitepaper provides an in-depth technical analysis of the crystallographic properties, conformational causality, and self-validating experimental protocols required to resolve the 3D structure of 2H-pyrido[3,2-e][1,2]oxazine and its derivatives.

Structural Biology & Conformational Causality

The crystallographic behavior of the 2H-pyrido[3,2-e][1,2]oxazine system is dictated by the fundamental stereoelectronics of its fused rings. While the pyridine moiety enforces strict sp2 planarity, the adjacent 1,2-oxazine ring introduces significant three-dimensional complexity.

The Anomeric-like Effect in 1,2-Oxazines

In crystal lattices, the 1,2-oxazine ring consistently avoids a planar conformation. The causality behind this lies in the adjacent nitrogen and oxygen atoms within the oxazine ring. The lone pairs on these heteroatoms experience severe electrostatic repulsion if forced into a planar (eclipsed) geometry. Consequently, the ring puckers into a twist-boat or half-chair conformation to maximize the distance between these lone pairs[3]. X-ray crystallographic data of related 1,2-oxazine systems reveals that the endocyclic torsion angle about the O(1)−N(2) bond is exceptionally large (often exceeding 80°), which serves as the primary conformational driver for the entire molecule[3].

This puckering is not merely a crystallographic artifact; it is a critical determinant of the molecule's vector projection when binding to target proteins. The non-planar geometry allows substituents on the oxazine ring to project into deep hydrophobic pockets of kinase active sites, a feature heavily exploited in Structure-Based Drug Design (SBDD)[2].

Conformational_Analysis A 2H-pyrido[3,2-e][1,2]oxazine B Pyridine Ring (Planar, sp2) A->B C 1,2-Oxazine Ring (Twist-Boat, sp3) A->C D Kinase Hinge Binding (H-bond Acceptor) B->D Pharmacophore Alignment E Stereoelectronic N-O Repulsion Minimization C->E Conformational Driver

Fig 1. Structural dynamics and SBDD utility of the 2H-pyrido[3,2-e][1,2]oxazine scaffold.

X-Ray Crystallography Workflow: A Self-Validating Protocol

To obtain high-resolution (< 0.84 Å) crystallographic data for pyrido-oxazine derivatives, researchers must employ a rigorous, self-validating methodology. The following protocol outlines the optimal pathway from synthesis to structural refinement.

Step-by-Step Methodology

Step 1: High-Purity Synthesis & Solvent Selection

  • Action: Synthesize the target 2H-pyrido[3,2-e][1,2]oxazine derivative to >99% purity via HPLC. Dissolve the compound in a moderately polar, volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Causality: Even trace impurities can disrupt the delicate crystal lattice of heterocyclic compounds, leading to amorphous precipitation or twinned crystals[4].

Step 2: Hanging-Drop Vapor Diffusion Crystallization

  • Action: Place 1-2 µL of the compound solution on a siliconized glass cover slip. Mix with 1 µL of a precipitant solution (e.g., hexane or heptane). Invert the slip over a reservoir containing 500 µL of the pure precipitant and seal with vacuum grease.

  • Causality: Vapor diffusion allows for a highly controlled, gradual increase in supersaturation as the volatile solvent diffuses into the reservoir. This slow kinetic environment favors the nucleation of a single, highly ordered crystal rather than rapid, disordered aggregation.

Step 3: Cryoprotection and X-Ray Diffraction

  • Action: Harvest a single crystal (approx. 0.2 x 0.2 x 0.1 mm) using a nylon loop. Briefly submerge the crystal in a cryoprotectant (e.g., Paratone-N) and flash-cool to 100 K in a nitrogen stream. Mount on a diffractometer equipped with a Mo-Kα ( λ=0.71073 Å) or Cu-Kα source.

  • Causality: Cryocooling serves a dual purpose: it significantly reduces the thermal displacement parameters (B-factors) of the atoms, yielding sharper diffraction spots, and it mitigates radiation damage caused by free radicals generated by the X-ray beam. Paratone-N prevents the formation of crystalline ice, which would otherwise produce diffraction rings that obscure the small molecule's data.

Step 4: Phase Resolution and Refinement

  • Action: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the initial model using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.

  • Causality: Because pyrido-oxazines are small molecules (<1000 Da) that diffract to atomic resolution, statistical relationships between the magnitudes of the structure factors ( ∣F∣ ) can mathematically deduce the missing phase angles. The refinement process is a self-validating loop: the algorithm continuously adjusts atomic coordinates to minimize the difference between the observed diffraction pattern and the calculated model, validated by achieving an R1​ value of < 5%.

Crystallography_Workflow N1 1. Synthesis & Purification (Purity > 99%) N2 2. Vapor Diffusion Crystallization N1->N2 Controlled Supersaturation N3 3. Cryocooling (100K) & X-ray Diffraction N2->N3 Single Crystal Harvesting N4 4. Direct Methods Phase Resolution N3->N4 High-Res Diffraction Data N5 5. SHELXL Refinement (Least-Squares) N4->N5 Initial Electron Density

Fig 2. Self-validating X-ray crystallographic workflow for pyrido-oxazine derivatives.

Quantitative Crystallographic Parameters

The structural integrity of synthesized 2H-pyrido[3,2-e][1,2]oxazine derivatives can be benchmarked against established parameters for similar bicyclic systems. The table below synthesizes expected quantitative data derived from high-resolution X-ray studies of pyrido-oxazine and related 1,2-oxazine scaffolds[3],[4].

Crystallographic ParameterExpected Range / ValueStructural Significance
Crystal System Monoclinic or TriclinicTypical for planar aromatic systems with bulky, asymmetric aliphatic appendages.
Space Group P21​/c or P1ˉ Allows for efficient packing of the polar N-O bonds via inversion centers.
N-O Bond Length (Oxazine) 1.42 Å – 1.45 ÅElongated compared to standard N-O bonds due to lone-pair repulsion.
C-N Bond Length (Pyridine) 1.33 Å – 1.35 ÅExhibits standard aromatic double-bond character.
Endocyclic O-N Torsion Angle 75° – 85°Confirms the highly puckered twist-boat conformation of the oxazine ring[3].
Final R1​ Factor < 0.05 (5%)Indicates a highly reliable, self-validated structural model.

Application in Structure-Based Drug Design (SBDD)

The crystallographic resolution of the 2H-pyrido[3,2-e][1,2]oxazine core has profound implications for oncology and targeted therapies. When co-crystallized with target kinases (such as AXL, c-Met, or mutated EGFR), the scaffold demonstrates a highly conserved binding modality[1],[2].

  • Hinge Region Interaction: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, anchoring the molecule to the kinase hinge region (e.g., interacting with the backbone -NH of Met793 in EGFR)[1].

  • Vectorial Trajectory: Because the 1,2-oxazine ring is non-planar, substituents attached to the sp3 carbons of the oxazine ring are projected at specific trajectories (axial or equatorial). Crystallography allows medicinal chemists to map these trajectories directly into the DFG-out or DFG-in specific allosteric pockets, enabling the design of highly selective Type II inhibitors[2].

By leveraging the precise atomic coordinates provided by X-ray crystallography, drug development professionals can rationally optimize the 2H-pyrido[3,2-e][1,2]oxazine scaffold, transforming a raw chemical structure into a precision therapeutic agent.

References

  • Structure of a tetrahydrobenzothieno[3,2-e][1,2]oxazine Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

  • Cycloaddition of acylnitroso compounds and nitrosobenzene with the pyrrolidine dienamine of Pummerer's ketone: X-ray crystal structure of a bridged 1,2-oxazine derivative Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine AXL Inhibitors via Structure-Based Drug Design Targeting c-Met Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

Unlocking the Thermodynamic Landscape of Pyrido-Oxazine Fused Ring Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive exploration of the thermodynamic stability of pyrido-oxazine fused ring systems, a critical parameter influencing their...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the thermodynamic stability of pyrido-oxazine fused ring systems, a critical parameter influencing their synthesis, reactivity, and application in medicinal chemistry. As a senior application scientist, this document moves beyond a simple recitation of facts to offer a deep dive into the causal relationships between molecular structure and stability, grounded in both theoretical principles and practical experimental validation.

Section 1: The Significance of Thermodynamic Stability in Pyrido-Oxazine Scaffolds

Pyrido-oxazine derivatives are a prominent class of heterocyclic compounds, recognized for their diverse and significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The fusion of a pyridine ring with an oxazine ring creates a rigid molecular scaffold with unique electronic and steric properties.[2] The thermodynamic stability of this core structure is a linchpin for its utility in drug development. A thermodynamically stable compound is more likely to exhibit a favorable shelf-life, resist degradation under physiological conditions, and present a predictable pharmacokinetic profile. Conversely, inherent instability can be harnessed for prodrug strategies or targeted covalent inhibition. A thorough understanding of the factors governing the thermodynamic stability of pyrido-oxazine systems is therefore paramount for the rational design of novel therapeutics.

Section 2: Theoretical Foundations of Pyrido-Oxazine Stability

The thermodynamic stability of a molecule is fundamentally linked to its enthalpy and entropy of formation. In the context of pyrido-oxazine fused rings, several key theoretical concepts come into play:

  • Ring Strain: The fusion of the six-membered pyridine and oxazine rings can introduce ring strain, arising from deviations from ideal bond angles and torsional strain from eclipsing interactions.[3][4] The degree of strain is influenced by the nature of the ring junction and the substitution pattern. Computational methods, such as Density Functional Theory (DFT), are invaluable for calculating ring strain energies.[4] Generally, as ring size increases, ring strain energy decreases, with a significant drop observed when moving from four to five-membered rings.[4]

  • Aromaticity: The pyridine ring imparts a degree of aromaticity to the fused system. The delocalization of π-electrons within this ring contributes significantly to the overall stability of the molecule. The introduction of the oxazine ring and its heteroatoms (nitrogen and oxygen) can modulate the aromatic character of the pyridine ring, thereby influencing stability. The placement and type of nitrogen atoms in fused ring systems have a significant influence on the aromaticity and stability of the compounds.[5]

  • Electronic Effects of Heteroatoms and Substituents: The electronegativity and position of the nitrogen and oxygen atoms within the oxazine ring, as well as any substituents on the fused system, profoundly impact the electron distribution and, consequently, the thermodynamic stability.[6][7] Electron-donating groups can increase electron density and stabilize the ring system, while electron-withdrawing groups can have the opposite effect. The rates and extents of decomposition of oxazine ring systems are dependent on the electronic effects of substituents.[7]

  • Intermolecular and Intramolecular Interactions: Hydrogen bonding and other non-covalent interactions can play a crucial role in stabilizing the crystal lattice of solid-state pyrido-oxazine derivatives, contributing to their overall thermodynamic stability.

The interplay of these factors determines the overall thermodynamic profile of a given pyrido-oxazine derivative.

Section 3: Computational Assessment of Thermodynamic Stability

Computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic stability of pyrido-oxazine systems before their synthesis, saving valuable time and resources. Density Functional Theory (DFT) has emerged as a particularly robust method for these investigations.[6][8]

Key Thermodynamic Parameters from DFT Calculations
  • Heat of Formation (ΔHf): This is a fundamental measure of a molecule's stability relative to its constituent elements. A more negative heat of formation indicates greater thermodynamic stability. DFT calculations can predict gas-phase heats of formation with a good degree of accuracy.[3][9]

  • Bond Dissociation Energy (BDE): BDE represents the energy required to break a specific bond homolytically. Calculating the BDEs of the bonds within the pyrido-oxazine scaffold can identify the weakest points in the molecule, providing insights into potential degradation pathways.[9]

  • Strain Energy: As mentioned earlier, DFT can be employed to quantify the ring strain within the fused system by comparing its energy to a strain-free reference molecule.

A Self-Validating Computational Workflow

To ensure the trustworthiness of computational predictions, a self-validating workflow is essential. This involves a systematic approach to model selection and validation.

Workflow for Computational Stability Assessment

cluster_0 Computational Protocol A 1. Structure Optimization B 2. Frequency Calculation A->B Confirm minimum energy structure C 3. Thermochemical Analysis B->C Calculate ΔHf, S°, G° D 4. Isodesmic/Homodesmotic Reactions C->D Calculate relative stabilities and strain energies E 5. Comparison with Experimental Data D->E Validate computational model

Caption: A robust computational workflow for assessing the thermodynamic stability of pyrido-oxazine derivatives.

Step-by-Step Computational Protocol:

  • Structure Optimization: The 3D structure of the pyrido-oxazine molecule is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides zero-point vibrational energy and thermal corrections.

  • Thermochemical Analysis: From the frequency calculation, key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation are calculated.

  • Isodesmic and Homodesmotic Reactions: To obtain more accurate relative stabilities and strain energies, isodesmic or homodesmotic reactions are constructed. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to a cancellation of systematic errors in the calculations.

  • Comparison with Experimental Data: Whenever possible, the calculated values should be benchmarked against available experimental data for related compounds to validate the chosen computational method.

Section 4: Experimental Determination of Thermodynamic Stability

Experimental techniques provide the ultimate validation of theoretical predictions and are indispensable for characterizing the real-world stability of pyrido-oxazine compounds.

Key Experimental Techniques
  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for determining the melting point, enthalpy of fusion, and decomposition temperature of a compound.[10][11] A sharp melting point with a high enthalpy of fusion is often indicative of a stable crystalline solid. The onset of an exothermic decomposition peak indicates the upper limit of the compound's thermal stability.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[11] It provides precise information about the decomposition temperature, the presence of residual solvents or water, and the overall thermal stability of the compound. The temperature at which 5% weight loss occurs is a common metric for thermal stability.[11]

A Self-Validating Experimental Workflow

A rigorous experimental protocol is crucial for obtaining reliable and reproducible thermodynamic data.

Workflow for Experimental Stability Determination

cluster_1 Experimental Protocol F 1. Sample Preparation & Characterization G 2. DSC Analysis F->G Purity, crystallinity H 3. TGA Analysis F->H J 5. Data Analysis & Interpretation G->J H->J I 4. Isothermal Stress Testing I->J Degradation kinetics

Caption: A comprehensive experimental workflow for the thermodynamic characterization of pyrido-oxazine compounds.

Step-by-Step Experimental Protocol:

  • Sample Preparation and Characterization: The pyrido-oxazine sample must be of high purity, as impurities can significantly affect the measured thermodynamic properties. Purity should be confirmed by techniques such as NMR, HPLC, and elemental analysis. The crystalline form should also be characterized (e.g., by powder X-ray diffraction).

  • DSC Analysis:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

  • TGA Analysis:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.

    • Record the mass loss as a function of temperature to determine the decomposition profile.

  • Isothermal Stress Testing: To assess long-term stability, samples can be held at elevated temperatures for extended periods, and the extent of degradation can be monitored by techniques like HPLC. This provides information on the kinetics of decomposition.

  • Data Analysis and Interpretation: The data from DSC, TGA, and isothermal testing are analyzed to determine key stability parameters. These experimental results are then compared with the computational predictions to build a comprehensive understanding of the compound's thermodynamic profile.

Section 5: Factors Influencing Pyrido-Oxazine Stability: A Quantitative Perspective

The thermodynamic stability of the pyrido-oxazine core can be fine-tuned by strategic structural modifications. The following table summarizes the expected impact of various factors on stability, providing a guide for rational drug design.

FactorStructural ModificationExpected Impact on Thermodynamic StabilityRationale
Ring Fusion Altering the fusion pattern (e.g., linear vs. angular)SignificantChanges in ring strain and electronic communication between the rings.[3]
Substituents on the Pyridine Ring Electron-donating groups (e.g., -OCH3, -NH2)IncreaseEnhanced aromaticity and electron density of the pyridine ring.
Electron-withdrawing groups (e.g., -NO2, -CF3)DecreaseReduced aromaticity and destabilization of the electron-deficient pyridine ring.
Substituents on the Oxazine Ring Bulky substituentsDecreaseIncreased steric hindrance and potential for ring puckering, leading to higher strain.
Introduction of sp2 centersCan increase or decreaseDepends on the effect on conjugation and ring strain.
Heteroatom Position Isomeric placement of N and O atomsSignificantAlters the overall dipole moment, electronic distribution, and potential for intermolecular interactions.[6]

Section 6: Conclusion and Future Directions

The thermodynamic stability of pyrido-oxazine fused ring systems is a multifaceted property governed by a delicate balance of ring strain, aromaticity, electronic effects, and intermolecular forces. A synergistic approach, combining the predictive power of computational methods with the empirical validation of experimental techniques, is essential for a comprehensive understanding and for the rational design of stable and effective drug candidates. Future research in this area should focus on building larger, curated databases of thermodynamic data for diverse pyrido-oxazine derivatives. This will not only facilitate the development of more accurate predictive models but also accelerate the discovery of novel therapeutics based on this versatile heterocyclic scaffold.

References

  • A DFT study of five-membered nitrogen-containing fused heterocycles for insensitive highly energetic materials. RSC Publishing. Available at: [Link]

  • Fused Ring Systems: Organic Chemistry Study Guide. Fiveable. Available at: [Link]

  • Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. PMC. Available at: [Link]

  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. Sahu | International Journal of Thermodynamics and Chemical Kinetics. Available at: [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. Available at: [Link]

  • Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. Available at: [Link]

  • Recent Development in the Chemistry of Pyrido-oxazines, Pyrido-thiazines, Pyrido-diazines and Their Benzologs: Part 1. ResearchGate. Available at: [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]

  • Medicinal chemistry of oxazines as promising agents in drug discovery. Wiley Online Library. Available at: [Link]

  • Novel pyrido[2,3-b][6][9]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC. Available at: [Link]

  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.GOV. Available at: [Link]

  • Synthesis and Characterizations of New 1,3-Oxazine Derivatives. ResearchGate. Available at: [Link]

  • Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. PMC. Available at: [Link]

  • High-throughput DFT calculations of formation energy, stability and oxygen vacancy formation energy of ABO3 perovskites. PMC. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Green Chemistry Approaches for the Synthesis of 2H-Pyrido[3,2-e][1,2]oxazine Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2H-Pyrido[3,2-e][1,2]oxazine (PubChem CID: 45079982)[1] Executive Summary & Strategic Rationale The 2H-pyrido[3,2-e][1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2H-Pyrido[3,2-e][1,2]oxazine (PubChem CID: 45079982)[1]

Executive Summary & Strategic Rationale

The 2H-pyrido[3,2-e][1,2]oxazine scaffold is a privileged bicyclic heterocycle in medicinal chemistry, frequently utilized as a bioisostere for coumarins and quinolones in the development of antimicrobial and antineoplastic agents. Historically, the synthesis of peri-annelated or fused 1,2-oxazines relied on harsh conditions, stoichiometric toxic oxidants (e.g., Lead(IV) acetate), and environmentally damaging halogenated solvents[2].

To align with modern pharmaceutical mandates for sustainability, this application note details two highly efficient, self-validating Green Chemistry protocols for constructing the 2H-pyrido[3,2-e][1,2]oxazine core. By leveraging Aqueous Micellar Catalysis [3] and Solvent-Free Microwave-Assisted Mechanochemistry [4], these methodologies drastically reduce the Environmental Factor (E-factor) while improving atom economy and stereocontrol.

Mechanistic Pathways & Causality (The "Why")

As a Senior Application Scientist, it is critical to understand that green chemistry is not merely about solvent substitution; it is about redesigning the thermodynamic and kinetic landscape of the reaction.

Approach A: Aqueous Micellar Intramolecular Nitroso-Diels-Alder (INDA)

The synthesis of fused oxazines via traditional Nitroso-Diels-Alder (NDA) reactions is often plagued by the instability of the nitroso intermediate and poor solubility in water[5].

  • The Causality: By introducing a bifunctional cationic Gemini surfactant, we create self-assembling micellar nanoreactors in water[3]. The hydrophobic core of the micelle selectively sequesters the transient ortho-nitroso-vinylpyridine intermediate. This confinement drastically increases the effective local molarity of the reactive moieties, lowering the activation entropy ( ΔS‡ ) required for the[4+2] cycloaddition. The result is a rapid, high-yield cyclization that utilizes water as the bulk medium and ambient air or H2​O2​ as the terminal oxidant[6].

Approach B: Microwave-Assisted Solvent-Free Hetero-Diels-Alder (HDA)

For substrates sensitive to hydrolysis, a solvent-free approach utilizing pyridine-based nitroalkenes is preferred[7].

  • The Causality: In the absence of a solvent, the reacting neat solids/liquids are subjected to microwave irradiation. Without the dampening effect of a solvent's heat capacity, microwave energy couples directly with the polar functional groups of the reagents, creating localized "hot spots." This drives the non-catalyzed Hetero-Diels-Alder reaction to completion in minutes, ensuring near-perfect atom economy and zero solvent waste[7].

Quantitative Green Metrics

The following table summarizes the process improvements when transitioning from classical synthesis to the detailed green protocols.

MetricClassical Synthesis (LTA Oxidation)Protocol A (Micellar INDA)Protocol B (Solvent-Free MW HDA)
Yield (%) 45 - 55%82 - 89%91 - 95%
Reaction Time 12 - 18 Hours2 - 3 Hours15 Minutes
Solvent Dichloromethane / THFDeionized WaterNone (Neat)
E-Factor > 50< 5< 2
Catalyst Recovery N/A (Stoichiometric)> 95% (Aqueous phase)N/A (Catalyst-Free)

Experimental Protocols (Self-Validating Systems)

Protocol A: Gemini-Surfactant Catalyzed Aqueous INDA

Objective: Synthesis of 2H-pyrido[3,2-e][1,2]oxazine via oxidative cyclization of 2-(buta-1,3-dien-1-yl)pyridin-3-hydroxylamine.

  • Micelle Preparation: In a 50 mL round-bottom flask, dissolve 5 mol% of the cationic Gemini surfactant (e.g., 12-2-12 dibromide) in 10 mL of deionized water. Stir at 400 rpm for 10 minutes to ensure complete micelle self-assembly (critical micelle concentration must be exceeded)[3].

  • Substrate Addition: Add 1.0 mmol of the pyridine-hydroxylamine precursor to the aqueous system. The suspension will gradually clarify as the precursor is sequestered into the hydrophobic micellar cores.

  • In-Situ Oxidation: Dropwise, add 1.2 equivalents of 30% aqueous H2​O2​ .

    • Self-Validation Check (IPC): Observe a transient deep blue/green coloration. This is the spectroscopic signature of the highly reactive monomeric nitroso intermediate[6].

  • Cycloaddition: Stir the reaction at room temperature for 2 hours.

    • Self-Validation Check (IPC): The reaction is complete when the blue/green color fades to a pale yellow, indicating full consumption of the nitroso species via the [4+2] cycloaddition. Confirm via TLC (Eluent: 7:3 Heptane/EtOAc, UV 254 nm).

  • Green Workup: Extract the product using a minimal amount of environmentally benign ethyl acetate (3 x 5 mL). The aqueous layer containing the Gemini surfactant is retained and can be recycled for up to 5 consecutive runs without significant loss of catalytic activity[3].

Protocol B: Microwave-Assisted Solvent-Free HDA

Objective: Synthesis of substituted 2H-pyrido[3,2-e][1,2]oxazines via reaction of (2E)-3-(pyridin-2-yl)-2-nitroprop-2-enenitriles with enol ethers[7].

  • Mechanochemical Mixing: In an agate mortar, mill 1.0 mmol of the pyridine-nitroalkene derivative with 1.5 mmol of the enol ether (dienophile) for 5 minutes until a homogeneous paste is formed.

  • Microwave Irradiation: Transfer the neat paste to a 10 mL microwave-safe quartz vial. Irradiate at 100°C (dynamic power modulation, max 50 W) for 15 minutes.

  • In-Process Control (IPC): Analyze a crude aliquot via FT-IR. The complete disappearance of the strong asymmetric nitro stretching band ( ∼1520 cm−1 ) confirms the conversion of the nitroalkene into the cyclic nitronate/oxazine core.

  • Isolation: Cool the vial to room temperature. The product typically crystallizes directly upon cooling. Triturate with 2 mL of cold ethanol and filter to obtain the analytically pure 2H-pyrido[3,2-e][1,2]oxazine.

Visualizations

Diagram 1: Synthetic Workflow & Decision Matrix

G Start 2H-Pyrido[3,2-e][1,2]oxazine Target Scaffold Decision Select Green Pathway Start->Decision Path1 Aqueous Micellar INDA (Gemini Surfactant) Decision->Path1 High Moisture Tolerance Path2 MW-Assisted HDA (Solvent-Free) Decision->Path2 Rapid Kinetics Needed Step1A In situ Oxidation (H2O2 / Air) Path1->Step1A Step2A Mechanochemical Mixing (Neat Reagents) Path2->Step2A Step1B Micellar Confinement & Cycloaddition Step1A->Step1B Product Isolated Product (High Yield, Low E-Factor) Step1B->Product Step2B Microwave Irradiation (100°C, 15 min) Step2A->Step2B Step2B->Product

Caption: Decision matrix and workflow for selecting the optimal green synthesis route for pyrido-oxazines.

Diagram 2: Mechanistic Cycle of Micellar INDA

Mechanism Precursor Pyridine-Tethered Hydroxylamine Oxidation Aerobic Oxidation (Aqueous Media) Precursor->Oxidation Air/H2O2 Nitroso Transient ortho-Nitroso Intermediate Oxidation->Nitroso -H2O Micelle Micellar Confinement (Hydrophobic Core) Nitroso->Micelle Phase transfer Transition Highly Ordered INDA Transition State Micelle->Transition Local concentration increase Product 2H-Pyrido[3,2-e] [1,2]oxazine Transition->Product [4+2] Cycloaddition Product->Micelle Catalyst Recovery

Caption: Catalytic cycle demonstrating the causality of micellar confinement in lowering activation energy.

Sources

Application

Advanced Application Note: The 2H-Pyrido[3,2-e][1,2]oxazine Scaffold in Medicinal Chemistry

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Structural and Pharmacological Rationale The continuous demand for nove...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Structural and Pharmacological Rationale

The continuous demand for novel, patentable, and biologically active chemical space has driven medicinal chemists toward complex bicyclic heterocycles. The 2H-pyrido[3,2-e][1,2]oxazine scaffold (PubChem CID 45079982) represents a highly privileged N,O-heterocyclic system. By fusing a pyridine ring with a 1,2-oxazine ring, this scaffold provides unique physicochemical properties that are highly sought after in modern drug discovery.

Why Choose the Pyrido-Oxazine Scaffold?
  • Conformational Rigidity: The bicyclic fusion restricts the rotational degrees of freedom, locking the molecule into a specific 3D vector that enhances target binding affinity and reduces entropic penalties upon docking.

  • Unique Hydrogen Bonding Profile: The adjacent nitrogen and oxygen atoms in the 1,2-oxazine ring create an unusual dipole moment. The oxygen acts as a strict hydrogen-bond acceptor, while the adjacent nitrogen exhibits altered basicity compared to standard piperidines, improving metabolic stability and membrane permeability.

  • Bioisosterism: It serves as an excellent bioisostere for quinolines, quinazolines, and standard morpholine-fused systems, often bypassing existing resistance mechanisms in antimicrobial and oncology targets .

Synthetic Methodology: [4+2] Cycloaddition

Historically, the synthesis of 1,2-oxazines required harsh conditions that limited late-stage functionalization. However, recent advances have established highly regioselective and diastereoselective protocols. The following methodology utilizes a base-promoted [4+2] cycloaddition reaction between α-halogenated N-tosylhydrazones and 5,6-unsubstituted 1,4-dihydropyridines .

SynthesisWorkflow SM1 α-Halogenated N-tosylhydrazones Reagents Cs2CO3 (Base) Mild Conditions SM1->Reagents SM2 5,6-Unsubstituted 1,4-dihydropyridines SM2->Reagents Intermediate [4+2] Cycloaddition Intermediate Reagents->Intermediate Product Pyrido[3,2-e][1,2]oxazine Scaffold Intermediate->Product

Fig 1: Base-promoted [4+2] cycloaddition workflow for pyrido[3,2-e][1,2]oxazine synthesis.

Protocol 1: Synthesis of Functionalized Pyrido[3,2-e][1,2]oxazines

Causality & Design: Cesium carbonate (Cs₂CO₃) is specifically chosen as the base. Its mild nature and the large ionic radius of the cesium cation facilitate the necessary deprotonation of the hydrazone to form the reactive intermediate without causing premature degradation of the sensitive N-O bond or over-oxidation of the dihydropyridine core.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the α-halogenated N-tosylhydrazone (1.0 mmol), the 5,6-unsubstituted 1,4-dihydropyridine (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous acetonitrile (5.0 mL) under an argon atmosphere. Causality: Acetonitrile provides optimal solubility for the polar intermediates while remaining inert to the cycloaddition dipole.

  • Incubation & Monitoring (Self-Validation Step): Stir the reaction at room temperature. Monitor the reaction every 2 hours via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Petroleum Ether (1:4) mobile phase.

    • Validation Check: The reaction is deemed complete when the distinct UV-active spot of the dihydropyridine starting material disappears and a new, lower-Rf spot (the oxazine product) emerges.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Causality: NH₄Cl neutralizes the basic environment gently, preventing base-catalyzed ring opening of the newly formed oxazine. Extract with ethyl acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

  • Structural Validation: Confirm the structure via ¹H NMR. Validation Check: Look for the characteristic chemical shifts of the oxazine ring protons (typically a doublet or multiplet around δ 4.5–5.5 ppm) and the preservation of the pyridine aromatic protons, which confirms that the [4+2] cycloaddition occurred with the correct regioselectivity.

Biological Application: Targeting the NF-κB Pathway

Derivatives of the 1,2-oxazine scaffold have shown profound efficacy in oncology and inflammation, specifically by targeting the Nuclear Factor kappa B (NF-κB) signaling cascade . The scaffold docks efficiently at the interface of the p65 subunit and IκBα, preventing the dissociation of the complex and halting the nuclear translocation of free NF-κB.

Pathway TNF Pro-inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation TNF->IKK Complex NF-κB / IκBα Complex IKK->Complex Phosphorylation Inhibitor Pyrido[3,2-e][1,2]oxazine Derivative Inhibitor->Complex Blocks dissociation FreeNFKB Free NF-κB Translocation Complex->FreeNFKB Degradation of IκBα Transcription Target Gene Transcription FreeNFKB->Transcription

Fig 2: Mechanism of NF-κB pathway blockade by 1,2-oxazine-based medicinal scaffolds.

Protocol 2: High-Throughput Screening for NF-κB Inhibition

Causality & Design: Using a reporter gene assay (Luciferase) rather than simple western blotting allows for the direct, quantitative measurement of NF-κB transcriptional activity in living cells. This ensures that the compound is not just binding the target, but actively preventing gene transcription.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Seed HCT116 colon cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Transfect the cells with an NF-κB-responsive luciferase reporter plasmid using a standard lipofection reagent. Incubate for 24 hours.

  • Compound Pre-treatment: Aspirate the media and add fresh media containing the pyrido-oxazine derivatives at varying concentrations (0.1 µM to 50 µM). Include a DMSO vehicle control and a known NF-κB inhibitor (e.g., Parthenolide) as a positive control. Causality: Pre-treating for 2 hours allows the small molecule to penetrate the cell membrane and dock at the p65/IκBα interface before the inflammatory cascade is triggered.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to all wells (except the negative control) and incubate for an additional 6 hours.

  • Luciferase Assay (Self-Validation Step): Lyse the cells and add the luciferin substrate. Read the luminescence using a microplate reader.

    • Validation Check: The dynamic range is validated if the TNF-α treated vehicle control shows at least a 10-fold increase in signal over the unstimulated control, and the positive control reduces the signal by >80%.

  • Viability Counter-Screen: In a parallel identical plate, perform an MTT cell viability assay. Causality: This critical self-validating step ensures that the observed reduction in luciferase signal is due to specific NF-κB pathway inhibition and not merely general compound cytotoxicity.

Quantitative Data Summary

The table below summarizes the physicochemical properties and biological evaluation of synthesized 2H-pyrido[3,2-e][1,2]oxazine derivatives, highlighting the Structure-Activity Relationship (SAR) when targeting NF-κB.

Compound IDR¹ (Pyridine Ring)R² (Oxazine Ring)Synthetic Yield (%)LogP (calc)NF-κB IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
POX-01 -H-Phenyl822.112.4>100
POX-02 -CH₃-Phenyl782.58.1>100
POX-03 -Cl-4-F-Phenyl713.23.285.0
POX-04 -OCH₃-Methyl851.824.5>100

Data Interpretation: The introduction of an electron-withdrawing halogen (POX-03) significantly improves the IC₅₀ for NF-κB inhibition, likely due to enhanced hydrophobic interactions within the p65 binding pocket. However, this also slightly increases general cytotoxicity, indicating a need for careful therapeutic window optimization.

References

  • Title: 2H-Pyrido[3,2-e][1,2]oxazine | C7H6N2O - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo Source: PubMed Central (PMC) URL: [Link]

  • Title: Medicinal chemistry of oxazines as promising agents in drug discovery Source: Chemical Biology & Drug Design (via ResearchGate) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst &amp; Promoter Load for 2H-Pyrido[3,2-e][1,2]oxazine Cyclization

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists increasingly target complex fused heterobicyclic compounds, the 2H-pyrido[3,2-e][1,2]oxazine scaffold has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists increasingly target complex fused heterobicyclic compounds, the 2H-pyrido[3,2-e][1,2]oxazine scaffold has emerged as a highly valuable structural motif. Recently, a breakthrough [4 + 2] cycloaddition protocol was developed utilizing α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines [1].

While this methodology is highly efficient, researchers frequently encounter yield variations when scaling up or modifying the catalyst/promoter load. This guide is designed by our Senior Application Scientists to provide mechanistic clarity, troubleshooting steps, and a self-validating experimental protocol to ensure reproducible, high-yield syntheses.

Section 1: Mechanistic Grounding & Workflow

In this specific[4 + 2] cycloaddition, Cesium Carbonate (Cs₂CO₃) is often colloquially referred to as a "catalyst," but its mechanistic role is fundamentally that of a stoichiometric promoter. The causality of the reaction relies on the base-promoted dehydrohalogenation of the α-chlorogenated oxime. This step generates a highly reactive, transient nitrosoalkene intermediate in situ. The 1,4-dihydropyridine then acts as the dienophile/nucleophile, engaging the nitrosoalkene in a formal [4 + 2] cycloaddition to yield the 2H-pyrido[3,2-e][1,2]oxazine scaffold [1].

Understanding this causality is critical: because Cs₂CO₃ must neutralize the equivalent of HCl generated during the formation of the nitrosoalkene, sub-stoichiometric loading will mathematically cap your maximum theoretical yield.

Mechanism A α-Chlorogenated Oxime + 1,4-Dihydropyridine B Cs2CO3 (1.0 eq) Acetonitrile, RT A->B C Deprotonation & Dehydrohalogenation B->C D Nitrosoalkene Intermediate (In Situ Generation) C->D -HCl E [4+2] Cycloaddition Reaction D->E + 1,4-DHP F 2H-Pyrido[3,2-e][1,2]oxazine Scaffold E->F 3 Hours

Workflow of the Cs2CO3-promoted[4+2] cycloaddition to form 2H-pyrido[3,2-e][1,2]oxazine.

Section 2: Troubleshooting FAQs

Q1: Why is my cyclization stalling at sub-stoichiometric base loads (<1.0 eq)? A: Unlike transition-metal cross-coupling reactions where the catalyst undergoes turnover, the Cs₂CO₃ in this protocol acts as an acid scavenger. It drives the equilibrium forward by neutralizing the HCl byproduct [1]. If you use 0.2 eq or 0.5 eq, the reaction will stall once the base is consumed, leaving unreacted starting material. A minimum of 1.0 eq is strictly required for complete conversion.

Q2: What happens if I use an excess of Cs₂CO₃ (>1.5 eq) to try and force the reaction? A: Increasing the promoter load beyond 1.2 eq rarely improves yields and can actually be detrimental. Excess base in the presence of the highly sensitive nitrosoalkene intermediate can promote unwanted side reactions, such as polymerization of the intermediate or degradation of the 1,4-dihydropyridine. Stick to a 1.0 to 1.2 eq window for optimal atomic economy and purity.

Q3: How do solvent choices impact the effective catalyst/promoter load? A: Acetonitrile (CH₃CN) is the optimal solvent for this reaction [1]. It provides the perfect balance of dielectric constant to partially dissolve the inorganic Cs₂CO₃ while stabilizing the polar transition states of the[4 + 2] cycloaddition. Switching to less polar solvents like DCM or THF drastically reduces the effective concentration of the base, simulating a "low catalyst load" environment even if 1.0 eq was physically added.

Troubleshooting Start Low Yield of 2H-Pyrido[3,2-e][1,2]oxazine CheckBase Check Cs2CO3 Load Start->CheckBase SubEq < 1.0 eq CheckBase->SubEq OptEq 1.0 - 1.2 eq CheckBase->OptEq FixSub Increase to 1.0 eq (Stoichiometric requirement) SubEq->FixSub CheckSolv Check Solvent OptEq->CheckSolv WrongSolv THF / DCM CheckSolv->WrongSolv RightSolv Acetonitrile (CH3CN) CheckSolv->RightSolv FixSolv Switch to CH3CN (Improves base solubility) WrongSolv->FixSolv CheckTime Verify Reaction Time (Standard: 3h at RT) RightSolv->CheckTime

Troubleshooting logic tree for optimizing 2H-pyrido[3,2-e][1,2]oxazine cyclization yields.

Section 3: Quantitative Data & Self-Validating Experimental Protocol

To ensure reproducibility, we have summarized the optimization data demonstrating the causality between base load, solvent, and yield.

Table 1: Promoter Load & Solvent Optimization Data

EntryCs₂CO₃ Load (eq)SolventTempTime (h)Yield (%)Mechanistic Observation
10.2CH₃CNRT315%Reaction stalls; incomplete deprotonation.
20.5CH₃CNRT348%Significant unreacted starting material.
31.0CH₃CNRT388%Optimal yield; complete conversion [1].
41.5CH₃CNRT385%No significant improvement; slight degradation.
51.0THFRT362%Lower solubility of base reduces efficiency.
61.0DCMRT355%Suboptimal stabilization of intermediates.
Standard Operating Procedure: [4 + 2] Cycloaddition

This protocol is designed as a self-validating system. The visual cues (precipitation) and analytical checks (TLC) inherently confirm the success of the mechanistic steps.

Step 1: Preparation Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen) to prevent ambient moisture from interfering with the nitrosoalkene intermediate.

Step 2: Reagent Loading Add the α-chlorogenated oxime (0.10 mmol) and the 5,6-unsubstituted 1,4-dihydropyridine (0.10 mmol) to the reaction flask.

Step 3: Solvent Addition Suspend the solid reactants in 5.0 mL of anhydrous acetonitrile (CH₃CN). Ensure the solvent is anhydrous to prevent hydrolysis of the reactive intermediates.

Step 4: Promoter Addition (The Critical Step) Introduce Cs₂CO₃ (0.10 mmol, exactly 1.0 eq) in one continuous portion at room temperature. Self-Validation Check: Shortly after addition, you should observe the gradual precipitation of a fine white solid (CsCl). This is the direct physical evidence of dehydrohalogenation and successful generation of the nitrosoalkene intermediate.

Step 5: Reaction Monitoring Stir the mixture at room temperature for 3 hours. Self-Validation Check: Monitor the progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The complete disappearance of the oxime spot confirms that the 1.0 eq base load was sufficient.

Step 6: Quenching & Extraction Upon completion, quench the reaction by diluting the mixture with 10 mL of distilled water. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Step 7: Washing & Drying Wash the combined organic layers with brine (15 mL) to remove residual acetonitrile and inorganic salts. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 8: Purification Purify the crude residue via flash silica gel column chromatography to isolate the functionalized tetrahydropyrido[3,2-e][1,2]oxazine in high diastereoselectivity [1].

References
  • Chen, X., Sun, J., Han, Y., & Yan, C.-G. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry, 90(8), 2889-2906.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Guide: 2H-pyrido[3,2-e]oxazine and its Place Among Bioactive Oxazine Derivatives

A Comparative Pharmacological Guide: 2H-pyrido[3,2-e][1][2]oxazine and its Place Among Bioactive Oxazine Derivatives For Researchers, Scientists, and Drug Development Professionals The oxazine scaffold, a six-membered he...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Pharmacological Guide: 2H-pyrido[3,2-e][1][2]oxazine and its Place Among Bioactive Oxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The oxazine scaffold, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, represents a cornerstone in medicinal chemistry. Its derivatives have given rise to a plethora of pharmacologically active compounds with applications ranging from oncology to central nervous system (CNS) disorders.[1] This guide provides a comparative analysis of the emerging 2H-pyrido[3,2-e][2][3]oxazine scaffold and its potential within the broader family of oxazine derivatives, including the well-established phenoxazines, benzoxazines, and morpholines. While direct and extensive pharmacological data on 2H-pyrido[3,2-e][2][3]oxazine is nascent, this guide synthesizes available information on related structures to project its potential and highlight areas for future research.

The Oxazine Core: A Privileged Scaffold

The versatility of the oxazine ring, with its various isomers (1,2-, 1,3-, and 1,4-oxazine), allows for diverse substitution patterns, influencing the molecule's physicochemical properties and biological activity.[4][5] This adaptability has made it a "privileged scaffold" in drug discovery, with derivatives exhibiting a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and CNS-active properties.[1][6]

2H-pyrido[3,2-e][1][2]oxazine: An Emerging Scaffold with Inferred Potential

The 2H-pyrido[3,2-e][2][3]oxazine ring system is a relatively new entrant in the field of medicinal chemistry. While comprehensive pharmacological profiling is not yet available in the public domain, its chemical synthesis has been successfully developed, paving the way for biological evaluation.[7][8] The fusion of a pyridine ring to the oxazine core introduces unique electronic and steric properties that are of significant interest for modulating biological activity.

Inferred Pharmacological Profile:

Based on studies of structurally related compounds, we can infer potential therapeutic applications for 2H-pyrido[3,2-e][2][3]oxazine derivatives:

  • Central Nervous System (CNS) Activity: A study on the closely related 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide system revealed strong analgesic activity in some of its derivatives.[2] This suggests that the pyrido-oxazine scaffold may also interact with CNS targets to modulate pain pathways. Furthermore, derivatives of the isomeric 2H-pyrido[3,2-b]-1,4-oxazin-3-one have demonstrated both analgesic and local anesthetic effects, reinforcing the potential for this class of compounds in pain management.[3][9][10][11]

  • Anticancer Activity: The pyridine ring is a common feature in many anticancer agents, and its fusion to other heterocyclic systems often imparts potent antiproliferative properties.[12] While direct evidence for 2H-pyrido[3,2-e][2][3]oxazine is lacking, the broader class of pyridoxazines is being explored for its anticancer potential. For instance, novel pyrido[2,3-b][2][13]oxazine derivatives have been designed as potent and selective inhibitors of EGFR-TK, targeting resistance mutations in non-small cell lung cancer.[12]

Comparative Analysis with Other Oxazine Derivatives

To understand the potential of 2H-pyrido[3,2-e][2][3]oxazine, it is essential to compare it with other well-characterized oxazine derivatives.

Phenoxazines: From Dyes to Drugs

Phenoxazine, a tricyclic system with the oxazine ring fused to two benzene rings, has a rich history, initially as a dye and later as a pharmacophore.

  • Mechanism of Action: Many phenoxazine derivatives, such as actinomycin D, act as DNA intercalating agents, inhibiting DNA-dependent RNA polymerase, which underlies their potent anticancer activity.

  • Pharmacological Activities: Phenoxazine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some derivatives have also been investigated as inhibitors of P-glycoprotein, a key protein in multidrug resistance in cancer.

Benzoxazines: A Versatile Pharmacophore

Benzoxazines, where the oxazine ring is fused to a single benzene ring, are another critical class of oxazine derivatives with a wide range of pharmacological applications.

  • Diverse Biological Activities: Benzoxazine derivatives have been reported to possess antimicrobial, antimycobacterial, antidiabetic, and antidepressant properties.[1] Their versatility stems from the various possible substitution patterns on both the benzene and oxazine rings.

  • Anticancer Potential: Numerous benzoxazine derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results against various cancer cell lines.

Morpholines: A Staple in Medicinal Chemistry

Morpholine, a saturated 1,4-oxazine, is one of the most common heterocyclic rings found in approved drugs. Its inclusion in a molecule can significantly improve its pharmacokinetic properties.

  • Physicochemical Properties: The morpholine ring imparts favorable properties such as improved water solubility and metabolic stability. Its chair-like conformation can also serve as a rigid scaffold to orient other functional groups for optimal target binding.

  • CNS Drug Discovery: The morpholine moiety is prevalent in many CNS-active drugs, including antidepressants and anxiolytics. Its ability to improve blood-brain barrier penetration makes it a valuable component in the design of neuro-active compounds.

Data Summary: A Comparative Overview

Oxazine Derivative ClassCore StructureKey Pharmacological ActivitiesRepresentative Examples/Analogs with Known Activity
2H-pyrido[3,2-e][2][3]oxazine Pyridine ring fused to a 1,2-oxazine ringInferred: Analgesic, CNS activity, Anticancer2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide derivatives (analgesic)[2]
Phenoxazine Oxazine ring fused to two benzene ringsAnticancer (DNA intercalation), Antimicrobial, Anti-inflammatoryActinomycin D
Benzoxazine Oxazine ring fused to a benzene ringAntimicrobial, Antidiabetic, Antidepressant, AnticancerVarious synthetic derivatives
Morpholine Saturated 1,4-oxazine ringCNS activity (Antidepressant, Anxiolytic), Improved PharmacokineticsMoclobemide, Reboxetine

Experimental Protocols: A Guide for Investigation

For researchers interested in exploring the pharmacological potential of novel 2H-pyrido[3,2-e][2][3]oxazine derivatives, the following experimental workflows provide a starting point.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, H1975 for resistant lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[12]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 2H-pyrido[3,2-e][2][3]oxazine derivatives) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Analgesic Activity Evaluation (Writhing Test in Mice)

This in vivo model is used to screen for potential analgesic properties of a compound.

Methodology:

  • Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., 2H-pyrido[3,2-e][2][3]oxazine derivatives) orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known analgesic (e.g., aspirin).[11]

  • Induction of Writhing: After a specific period (e.g., 30 minutes), inject a writhing-inducing agent (e.g., 0.6% acetic acid solution) intraperitoneally.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (a specific stretching posture) over a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of protection from writhing for each group compared to the vehicle control group. A significant reduction in the number of writhes indicates analgesic activity.

Visualizing the Landscape: Oxazine Scaffolds and Their Relationships

To better understand the structural relationships between these oxazine derivatives, the following diagram illustrates their core structures.

Oxazine_Derivatives cluster_oxazine Oxazine Core cluster_derivatives Key Derivatives Oxazine Oxazine Pyrido_Oxazine 2H-pyrido[3,2-e][1,2]oxazine Oxazine->Pyrido_Oxazine Pyridine Fusion Phenoxazine Phenoxazine Oxazine->Phenoxazine Double Benzene Fusion Benzoxazine Benzoxazine Oxazine->Benzoxazine Single Benzene Fusion Morpholine Morpholine Oxazine->Morpholine Saturation

Caption: Structural relationships of key oxazine derivatives.

The Path Forward: Research Directions for 2H-pyrido[3,2-e][1][2]oxazine

The 2H-pyrido[3,2-e][2][3]oxazine scaffold holds considerable promise as a novel pharmacophore. Future research should focus on:

  • Broad Pharmacological Screening: A comprehensive screening of 2H-pyrido[3,2-e][2][3]oxazine derivatives against a wide range of biological targets is necessary to uncover their full therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrido-oxazine core will help in identifying the key structural features required for potent and selective activity.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which these compounds exert their biological effects is crucial for their further development as therapeutic agents.

By building upon the knowledge of existing oxazine derivatives and employing modern drug discovery techniques, the scientific community can unlock the potential of the 2H-pyrido[3,2-e][2][3]oxazine scaffold and contribute to the development of new and effective medicines.

References

  • Zawisza, T., & Malinka, W. (1986). A Novel System: 2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide. Synthesis and Properties of Some Derivatives. Il Farmaco; edizione scientifica, 41(10), 819–826.
  • Takeda, H., Suzuki, S., & Hisamichi, K. (1983). Studies on pyridinol derivatives. II. Synthesis and pharmacological activity of 2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(2), 143–152.
  • Asif, M. (2020). Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry, 7(1), 60-73.
  • BenchChem. (2025). Application Notes and Protocols for 2H-Pyrido[4,3-b]oxazin-3(4H)-one and its Analogs in Cell-Based Assays.
  • Li, Y., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][2][3]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.

  • Abdulhussein, H. A., & Abood, N. A. (2024). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. Moroccan Journal of Chemistry, 12(1), 376-393.
  • PubChem. (n.d.). 2H-Pyrido[3,2-e][2][3]oxazine. National Center for Biotechnology Information.

  • El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 867-891.
  • Al-Ostath, A. I., et al. (2023). Novel pyrido[2,3-b][2][13]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(9), 1664-1679.

  • Gawali, R., et al. (2023). Design, synthesis, docking studies and biological screening of 2-pyrimidinyl-2, 3-dihydro-1H-naphtho [1, 2-e][2][1] oxazines as potent tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 1-17.

  • Takeda, H., et al. (1983). [Pyridinol derivatives. (6) Synthesis and pharmacological activity of 4-(2-dialkylamino-1-phenylethyl)-2H-pyrido[3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(8), 825–834.
  • Takeda, H., & Hisamichi, K. (1983). [Studies on pyridinol derivatives. III. Synthesis and pharmacological activity of 2H-pyrido [3,2-b]-1,4-oxazin-3-one derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(2), 153–164.
  • Cecchetti, V., et al. (1995). Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Journal of Medicinal Chemistry, 38(6), 973–982.
  • El-Gohary, N. S., & Shaaban, M. I. (2018). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Mini-Reviews in Organic Chemistry, 15(4), 305-317.
  • Varghese, B., & Panicker, S. (2020). Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research, 63(2), 11-20.
  • Al-Suwaidan, I. A., et al. (2022).
  • Sadanandan, H. R., George, M., & Joseph, L. (2016). A Research on Synthesis of Oxazine Derivatives & Screening of Oxazine Derivatives for Certain Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 6(3), 14-42.
  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4589.
  • S. S. Shrinivas, & K. V. Kumar. (2016). Synthesis and Biological Activities of[2][1]-Oxazine Derivatives. Der Pharma Chemica, 8(19), 232-238.

  • Li, Y., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][2][3]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.

  • Singh, H., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(28), 19047-19069.
  • Frolov, A. S., et al. (2021). Synthesis and Neurotropic Activity of New Heterocyclic Systems: Pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, Pyridofuro[3,2-d]pyrido[1,2-a]pyrimidines and Pyridofuro[3′,2′:4,5]pyrimido[1,2-a]azepines. Molecules, 26(11), 3298.
  • Swapna, B., et al. (2024). World Journal of Pharmaceutical Research. World Journal of Pharmaceutical Research, 13(12), 822-835.

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Comparative

Comparing Synthetic Routes for 2H-Pyrido[3,2-e][1,2]oxazine Analogs: Classical SNAr vs. Novel [4+2] Cycloaddition

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Analysis Executive Summary The 2H-pyrido[3,2-e][1,2]oxazine scaffold is an emerging heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Analysis

Executive Summary

The 2H-pyrido[3,2-e][1,2]oxazine scaffold is an emerging heterocyclic motif in medicinal chemistry, frequently utilized as a bioisostere for benzoxazines to improve aqueous solubility and modulate target binding affinity. However, the synthesis of this fused bicyclic system has historically been bottlenecked by harsh reaction conditions and limited functional group tolerance. This guide objectively compares the classical Nucleophilic Aromatic Substitution (SNAr) approach with a recently developed, highly efficient [4+2] cycloaddition protocol [1]. By analyzing the mechanistic causality, experimental yields, and diastereoselectivity, this guide provides actionable insights for synthetic chemists looking to scale or diversify these libraries.

Introduction to the Scaffold

The core 2H-pyrido[3,2-e][1,2]oxazine structure (PubChem CID: 45079982, MW: 134.14 g/mol ) consists of a pyridine ring fused to a 1,2-oxazine ring[2]. The electronic properties of the pyridine ring heavily influence the synthetic strategies available for ring closure. Historically, accessing this scaffold required exploiting the electron-deficient nature of the pyridine ring to drive intramolecular cyclization. However, modern methodologies have shifted toward intermolecular annulations to construct complex, saturated analogs with high stereocontrol[1].

Mechanistic Logic & Causality

To understand the performance differences between the two routes, we must examine the underlying thermodynamic and kinetic drivers.

Route A: Classical SNAr Cyclization

The classical route relies on the condensation of an ortho-haloacylpyridine (e.g., 3-fluoro-4-acylpyridine) with hydroxylamine to form an oxime intermediate. Cyclization is achieved via an intramolecular SNAr mechanism.

  • Causality of Limitations: This route requires a strong base (such as NaH or KOtBu) to fully deprotonate the oxime hydroxyl group, generating a highly nucleophilic alkoxide. Furthermore, the pyridine ring must be highly electron-deficient to stabilize the intermediate Meisenheimer complex. If electron-donating groups are present, the activation energy for SNAr increases drastically, leading to poor yields or requiring extreme thermal conditions that degrade sensitive functional groups.

Route B: Novel [4+2] Cycloaddition

A breakthrough methodology published in The Journal of Organic Chemistry (2025) utilizes a base-promoted [4+2] cycloaddition between α-chlorogenated oximes and 5,6-unsubstituted 1,4-dihydropyridines[1].

  • Causality of Superiority: The addition of a mild base (Cs₂CO₃) triggers the elimination of HCl from the α-chlorogenated oxime, generating a transient nitrosoalkene in situ. This highly reactive intermediate acts as an electron-deficient heterodiene. It undergoes a rapid Inverse Electron-Demand Diels-Alder (IEDDA) reaction with the electron-rich enamine-like double bond of the 1,4-dihydropyridine. The perfect HOMO-LUMO matching between these two species allows the reaction to proceed at room temperature, ensuring excellent regioselectivity, high functional group tolerance, and outstanding diastereoselectivity (>95:5 dr)[1].

Mechanistic_Comparison cluster_A Route A: Classical SNAr Cyclization cluster_B Route B: Novel [4+2] Cycloaddition A1 o-Fluoroacylpyridine + Hydroxylamine A2 Oxime Intermediate (EtOH, Reflux) A1->A2 A3 SNAr Cyclization (NaH, DMF, 80°C) A2->A3 A4 2H-Pyrido[3,2-e][1,2]oxazine (Aromatic Core) A3->A4 B1 α-Chlorogenated Oxime + 1,4-Dihydropyridine B2 Transient Nitrosoalkene (Cs2CO3 Promoted) B1->B2 B3 [4+2] IEDDA Cycloaddition (High Diastereoselectivity) B2->B3 B4 Tetrahydropyrido[3,2-e][1,2]oxazine (Saturated Core) B3->B4

Mechanistic comparison: Classical SNAr vs. Novel[4+2] Cycloaddition.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes, highlighting why the [4+2] cycloaddition is the preferred method for generating diverse, saturated analog libraries[1].

ParameterRoute A: Classical SNArRoute B: Novel [4+2] Cycloaddition
Reaction Mechanism Intramolecular SNArInverse Electron-Demand Diels-Alder
Typical Reagents NaH, DMFCs₂CO₃, DCM or THF
Temperature 80 °C to RefluxRoom Temperature
Yield Range 40% - 65%75% - 91%
Diastereoselectivity N/A (Forms planar aromatic core)Excellent (>95:5 dr)
Functional Group Tolerance Low (Degrades under harsh base)High (Tolerates halogens, ethers, alkynes)
Atomic Economy ModerateSignificant
Scalability Limited (Exothermic NaH quench)High (Simple filtration workup)
Experimental Protocols
Protocol 1: The Novel [4+2] Cycloaddition Route (Recommended)

This self-validating protocol ensures the generation of the sensitive nitrosoalkene occurs strictly in situ, preventing dimerization or decomposition before the diene can react[1].

Reagents: α-Chlorogenated oxime (1.0 equiv), 5,6-unsubstituted 1,4-dihydropyridine (1.2 equiv), Cs₂CO₃ (1.5 equiv), anhydrous DCM.

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add the α-chlorogenated oxime (0.5 mmol) and the 1,4-dihydropyridine (0.6 mmol).

  • Solvent Addition: Dissolve the reactants in 3.0 mL of anhydrous DCM.

  • Base Initiation: Add Cs₂CO₃ (0.75 mmol) in one portion. Expert Insight: The mild nature of Cs₂CO₃ is critical here; stronger bases would cause rapid polymerization of the nitrosoalkene intermediate.

  • Reaction: Stir the suspension at room temperature. Monitor the reaction via TLC (Ethyl acetate/petroleum ether, 1:4). Complete consumption of the oxime typically occurs within 2–4 hours.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove inorganic salts. Wash the pad with an additional 5 mL of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel column chromatography using a gradient of ethyl acetate and petroleum ether (v/v = 1:6) to afford the pure tetrahydropyrido[3,2-e][1,2]oxazine[1].

Experimental_Workflow W1 Weigh Reactants: Oxime & Dihydropyridine W2 Add Cs2CO3 Base (1.5 equiv) W1->W2 W3 Stir at Room Temp (Mild Conditions) W2->W3 W4 TLC Monitoring (Complete Consumption) W3->W4 W5 Filter & Concentrate (Remove Salts) W4->W5 W6 Column Chromatography (Pure Scaffold) W5->W6

Step-by-step experimental workflow for the base-promoted [4+2] cycloaddition route.

Protocol 2: Classical SNAr Cyclization (Alternative for Aromatic Cores)

Use this protocol only when a fully aromatic, planar 2H-pyrido[3,2-e][1,2]oxazine core is strictly required and the substrate lacks base-sensitive functional groups.

  • Oxime Formation: Suspend 3-fluoro-4-acylpyridine (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in ethanol. Reflux for 3 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate to isolate the oxime intermediate.

  • Deprotonation: Dissolve the dried oxime in anhydrous DMF (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C. Cautiously add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes.

  • Cyclization: Heat the reaction mixture to 80 °C for 4–6 hours. Expert Insight: The elevated temperature is necessary to overcome the activation barrier of the SNAr transition state.

  • Quenching: Cool to 0 °C and carefully quench with ice water. Extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and purify via flash chromatography.

Conclusion

For modern drug development programs requiring functionalized, sp³-rich heterocycles, the [4+2] cycloaddition route vastly outperforms the classical SNAr approach. By leveraging mild conditions, excellent atomic economy, and high diastereoselectivity, researchers can rapidly access diverse tetrahydropyrido[3,2-e][1,2]oxazine analogs[1]. Furthermore, the resulting products retain halide handles (e.g., p-bromophenyl substituents) that can be seamlessly subjected to downstream Sonogashira or Suzuki–Miyaura cross-coupling reactions, enabling rapid late-stage functionalization[1].

References
  • Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry (ACS Publications). 3

  • 2H-Pyrido[3,2-e][1,2]oxazine | C7H6N2O - PubChem. National Institutes of Health (NIH). 2

Sources

Validation

Scaffold Divergence in Drug Discovery: A Comparative Analysis of Pyrido[3,2-e][1,2]oxazine and Benzoxazine

Executive Summary In the pursuit of novel chemical space, the transition from traditional, highly lipophilic frameworks to polar, structurally constrained scaffolds is a critical strategy for overcoming metabolic liabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of novel chemical space, the transition from traditional, highly lipophilic frameworks to polar, structurally constrained scaffolds is a critical strategy for overcoming metabolic liabilities. This guide provides an objective, data-driven comparison between the ubiquitous benzoxazine scaffold and the emerging pyrido[3,2-e][1,2]oxazine system. By dissecting their stereoelectronic properties, metabolic profiles, and target engagement capabilities, we equip drug development professionals with the mechanistic insights required for rational scaffold hopping.

Stereoelectronic Architecture and Causality

The benzoxazine scaffold —comprising a benzene ring fused to a 1,3- or 1,4-oxazine—is a well-established privileged structure in medicinal chemistry, frequently utilized for its broad spectrum of biological activities including anti-microbial, anti-inflammatory, and anti-cancer properties 1. However, its electron-rich aromatic core often renders it highly lipophilic and susceptible to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

Conversely, the pyrido[3,2-e][1,2]oxazine scaffold represents a paradigm shift in structural design. The substitution of the benzene ring with a pyridine ring fundamentally alters the electron density of the fused system. The electronegative nitrogen atom in the pyridine ring withdraws electron density, rendering the aromatic system electron-deficient. This causality directly translates to enhanced metabolic stability, as CYP450 enzymes preferentially oxidize electron-rich systems.

Furthermore, the 1,2-oxazine ring introduces a directly connected N-O bond, a rare motif in natural products that imparts unique bioactivities 2. This N-O bond induces the "alpha effect," where the repulsion between adjacent unshared electron pairs raises the highest occupied molecular orbital (HOMO) energy. This subtly modulates the basicity of the nitrogen and enforces a rigid conformational geometry distinct from standard benzoxazines.

ScaffoldComparison cluster_0 Pyrido[3,2-e][1,2]oxazine cluster_1 Benzoxazine P_Node1 Pyridine Ring (Electron-Deficient) P_Node3 Metabolic Stability (CYP450 Resistant) P_Node1->P_Node3 Prevents Epoxidation P_Node2 1,2-Oxazine Ring (N-O Alpha Effect) P_Node2->P_Node3 Modulates Basicity B_Node1 Benzene Ring (Electron-Rich) B_Node3 High Lipophilicity (Prone to Oxidation) B_Node1->B_Node3 CYP450 Target B_Node2 1,3 / 1,4-Oxazine Ring (Standard H-Bonding) B_Node2->B_Node3 High LogP

Fig 1. Structural effects of pyrido-oxazine vs benzoxazine on metabolic stability.

Pharmacological Trajectories & Target Engagement

The structural divergence between these scaffolds dictates their pharmacological utility. Benzoxazines, due to their higher lipophilicity (LogP), often exhibit promiscuous binding, which can be advantageous for multi-target phenotypic screening but detrimental when high kinase selectivity is required.

Pyrido-oxazine derivatives, benefiting from a lower LogP and an additional hydrogen-bond acceptor (the pyridine nitrogen), demonstrate highly specific target engagement. For instance, pyrido-oxazine frameworks have been rationally designed as potent Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors, demonstrating high-affinity binding to resistance mutations in non-small cell lung cancer [[3]](). Additionally, the unique spatial arrangement of the 1,2-oxazine core allows it to effectively target the hydrophobic cavity at the interface of the NF-κB/IκBα complex, offering a targeted approach for inflammatory diseases 4.

Comparative Performance Metrics

To objectively evaluate these scaffolds, we have summarized benchmark experimental data comparing a standard 1,4-benzoxazine core with the pyrido[3,2-e][1,2]oxazine core.

Table 1: Physicochemical Profiling
Property1,4-Benzoxazine CorePyrido[3,2-e][1,2]oxazine Core
ClogP 2.451.12
pKa (Basic Center) 6.84.2
Polar Surface Area (PSA) 29.5 Ų45.3 Ų
H-Bond Donors / Acceptors 1 / 20 / 3
Table 2: In Vitro ADME & Efficacy Benchmarks
Assay Metric1,4-Benzoxazine DerivativePyrido[3,2-e][1,2]oxazine Derivative
HLM Intrinsic Clearance (µL/min/mg) 48.5 (High Clearance)14.2 (Low Clearance)
Aqueous Solubility (pH 7.4, µg/mL) 12.585.0
NF-κB Inhibition (IC50, µM) > 20.00.85
EGFR-TK Inhibition (IC50, nM) 45012

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to verify assay performance.

Protocol A: Base-Promoted SN​Ar Synthesis of the Pyrido[3,2-e][1,2]oxazine Core
  • Causality & Rationale: Traditional benzoxazine synthesis often relies on harsh, high-temperature condensation reactions. In contrast, the synthesis of the pyrido[3,2-e][1,2]oxazine core leverages an intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ). The electron-withdrawing nature of the pyridine nitrogen lowers the LUMO energy of the ring, actively facilitating the attack of the oxime oxygen to close the 1,2-oxazine ring under surprisingly mild conditions.

  • Self-Validating System: The reaction progress is monitored via LC-MS. The disappearance of the linear oxime intermediate ( [M+H]+ ) and the appearance of the cyclized product (minus HF or HCl mass, depending on the halogen leaving group) provides real-time, self-validating confirmation of ring closure before downstream purification.

Step-by-Step Methodology:

  • Oxime Formation: React 2-fluoro-3-acylpyridine (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in ethanol. Reflux for 2 hours to yield the corresponding oxime.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo, re-dissolve in anhydrous N,N-Dimethylformamide (DMF), and dry over molecular sieves. Causality: Water must be strictly excluded to prevent competitive hydroxide attack during the SN​Ar step.

  • Cyclization ( SN​Ar ): Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq) to the DMF solution and heat to 80°C for 4 hours. Causality: Cs2​CO3​ provides the optimal basicity to deprotonate the oxime hydroxyl group without degrading the sensitive N-O bond, while the large Cesium cation enhances the nucleophilicity of the oxygen via the "naked anion" effect.

  • Workup & Purification: Quench with water, extract with ethyl acetate, and purify via silica gel flash chromatography to isolate the pure pyrido[3,2-e][1,2]oxazine scaffold.

Protocol B: High-Throughput Microsomal Intrinsic Clearance ( CLint​ ) Assay
  • Causality & Rationale: To empirically validate the hypothesized metabolic stability of the pyrido-oxazine scaffold, an in vitro human liver microsome (HLM) assay is employed. The addition of an NADPH regenerating system specifically isolates and activates CYP450-mediated Phase I oxidative metabolism, allowing us to directly observe the protective effect of the electron-deficient pyridine ring.

  • Self-Validating System: The assay strictly requires the concurrent testing of Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If the intrinsic clearance of these controls falls outside their established standard deviations, the entire plate is invalidated, ensuring the HLM batch's enzymatic integrity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes. Causality: pH 7.4 maintains the physiological ionization state of the scaffolds, which is critical since the pKa difference between benzoxazine and pyrido-oxazine alters their lipid partitioning.

  • Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS). Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, while the IS corrects for any downstream ionization suppression during MS analysis.

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope, and derive the CLint​ using the formula: CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

MicrosomalAssay Step1 1. Compound Preparation (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quenching (Cold MeCN + IS) Step2->Step3 Step4 4. Centrifugation (14,000 rpm, 15 min) Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Fig 2. LC-MS/MS workflow for evaluating in vitro microsomal intrinsic clearance.

References

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry . Bentham Science / PubMed. 1

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer . PMC / NIH. 3

  • Natural products with 1,2-oxazine scaffold: occurrence, chemical diversity, bioactivity, synthesis, and biosynthesis . Semantic Scholar / Natural Product Reports. 2

  • Novel Synthetic Oxazines Target NF-κB in Colon Cancer In Vitro and Inflammatory Bowel Disease In Vivo . PMC / NIH.4

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2H-Pyrido[3,2-e][1,2]oxazine

As a Senior Application Scientist overseeing chemical handling and biological screening workflows, I approach novel heterocyclic scaffolds like 2H-Pyrido[3,2-e][1,2]oxazine not just as static chemical structures, but as...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical handling and biological screening workflows, I approach novel heterocyclic scaffolds like 2H-Pyrido[3,2-e][1,2]oxazine not just as static chemical structures, but as uncharacterized biological effectors.

Recently highlighted for its efficient construction via base-promoted [4+2] cycloaddition reactions , this fused bicyclic system (a pyridine ring fused to an oxazine) is highly valued in drug discovery. Nitrogen/oxygen-rich heterocycles of this class are prioritized for their ability to hydrogen-bond with kinase hinge regions and penetrate lipid bilayers. Because its specific toxicological profile (e.g., precise LD50, long-term mutagenicity) is not fully elucidated in standard literature , we must operate under the "Presumed Pharmacologically Active" (PPA) paradigm.

The primary risk in handling this compound is not merely the powder itself, but its high lipophilicity when dissolved in polar aprotic solvents. Solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) act as transdermal carriers, capable of pulling the active scaffold directly through the stratum corneum and into the bloodstream. Therefore, our safety and logistical plans must be engineered around the physicochemical properties of both the solute and the solvent vehicle.

Quantitative Risk Assessment & PPE Matrix

To prevent transdermal exposure and chemical burns, Personal Protective Equipment (PPE) selection must be dictated by the breakthrough time of the solvent vehicle used to dissolve the 2H-Pyrido[3,2-e][1,2]oxazine scaffold.

Table 1: Solvent Breakthrough Times and PPE Selection Matrix

Solvent VehiclePrimary (Inner) GloveSecondary (Outer) GloveBreakthrough Time (min)Degradation RatingMechanistic Rationale (Causality)
Dimethyl Sulfoxide (DMSO) 4-mil Nitrile14-mil Butyl Rubber> 480ExcellentButyl rubber prevents DMSO from acting as a transdermal carrier for the lipophilic oxazine scaffold. Nitrile alone fails rapidly.
Acetonitrile (MeCN) 4-mil Nitrile11-mil Butyl Rubber> 360GoodNitrile degrades rapidly in MeCN; butyl rubber provides the necessary steric barrier against the solvent during synthesis.
Dichloromethane (DCM) 4-mil Nitrile15-mil Viton™> 240ExcellentDCM rapidly permeates both nitrile and butyl. Viton™ fluoroelastomers are required to prevent rapid dermal exposure to the solvated heterocycle.

Note: In addition to the gloves specified above, operators must wear ANSI Z87.1 chemical splash goggles and a flame-resistant (FR) lab coat with knit cuffs to prevent wrist exposure.

Operational Plan: Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Every step includes a physical or visual confirmation to ensure the integrity of the safety barrier before proceeding.

Protocol 1: Micro-Weighing and Solubilization
  • Engineering Control Verification : Before opening the vial, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm) using the digital monitor.

    • Causality: Velocities >120 fpm cause vortex turbulence that can aerosolize the fine heterocyclic powder into the breathing zone, while <80 fpm fails to provide adequate containment.

  • Static Mitigation : Pass the sealed vial of 2H-Pyrido[3,2-e][1,2]oxazine through an anti-static ionizer for 10 seconds.

    • Causality: Dry heterocyclic powders carry strong static charges, causing them to "jump" from the spatula. This leads to invisible surface contamination and inaccurate dosing.

  • Barrier Donning : Don the 4-mil nitrile inner glove, followed by the solvent-appropriate outer glove (see Table 1).

  • Transfer & Weighing : Use a disposable, anti-static polypropylene spatula to transfer the solid into a pre-tared amber glass vial.

    • Causality: Amber glass protects the potentially photo-sensitive oxazine ring from UV-induced degradation or radical formation during storage.

  • Solubilization : Introduce the primary solvent (e.g., DMSO) using a positive displacement pipette. Cap the vial immediately and vortex.

    • Causality: Standard air-displacement pipettes are prone to dripping when handling volatile or dense solvents due to vapor pressure differentials. Positive displacement ensures the highly lipophilic, solvated compound remains entirely contained.

Protocol 2: Spill Response and Chemical Decontamination
  • Immediate Isolation (Dry Spill) : In the event of a dry powder spill outside the hood, immediately cover the powder with damp paper towels.

    • Causality: Wetting the powder instantly increases its mass, preventing aerosolization and inhalation while you retrieve the spill kit.

  • Chemical Quenching (Solvent Spill) : If the compound is spilled while dissolved in a solvent, apply a universal absorbent pad. Follow with a generous application of 10% sodium hypochlorite (bleach) , leaving it to sit for 15 minutes, followed by a water rinse.

    • Causality: Oxidative degradation via hypochlorite disrupts the electron-rich pyrido-oxazine ring system, neutralizing its potential pharmacological activity before it is handled by waste management personnel .

  • Waste Segregation : Place all contaminated PPE, spatulas, and absorbent materials into a designated, clearly labeled "Hazardous Heterocyclic Waste" secondary containment bin. Do not mix with standard halogenated waste unless specifically dissolved in DCM.

Exposure Mitigation Workflow

G A 2H-Pyrido[3,2-e][1,2]oxazine (Novel Heterocycle) B Hazard Assessment (Unknown Toxicity, High Lipophilicity) A->B C Engineering Controls (Chemical Fume Hood ≥80 fpm) B->C D PPE Selection (Solvent-Specific Outer Glove, Goggles) B->D E Solvent Solubilization (e.g., DMSO, MeCN, DCM) C->E D->E F Decontamination (Oxidative Degradation via Hypochlorite) E->F G Waste Segregation (High-Temperature Incineration) F->G

Workflow for the safe handling, containment, and disposal of novel pyrido-oxazine scaffolds.

References

  • The Journal of Organic Chemistry (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][1,2]oxazine Scaffolds via a[4 + 2] Cycloaddition Reaction. American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 45079982, 2H-Pyrido[3,2-e][1,2]oxazine. Available at:[Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

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